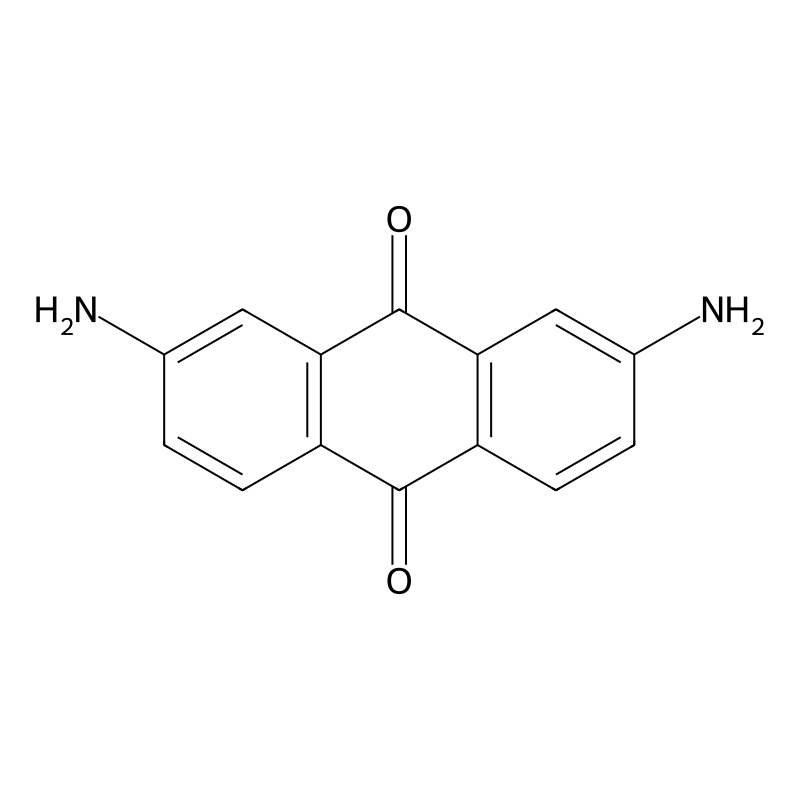

2,7-Diaminoanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Energy Storage

Summary of the Application: 2,7-Diaminoanthraquinone is used in the construction of green, all-carbon, and excellent electrochemical performance devices. It is covalently modified onto the surface of graphene to form a composite material (DQ–RGO). This composite material can combine the Faraday pseudocapacitance of DQ with the double-layer capacitance of graphene, thus displaying outstanding electrochemical performance in acidic electrolyte solution.

Organic Synthesis

2,7-Diaminoanthraquinone is an organic compound with the molecular formula C₁₄H₁₀N₂O₂. It features two amino groups (-NH₂) at the 2 and 7 positions of the anthraquinone structure, which is characterized by a three-ring system with alternating double bonds. This compound is notable for its vibrant color and potential applications in various fields, including dyes and pharmaceuticals.

Currently, there is no scientific research readily available on the specific mechanism of action of DAQ.

Information on the safety hazards of DAQ is limited. However, considering the presence of aromatic amines, it is prudent to handle DAQ with care. Aromatic amines can have varying degrees of toxicity, and some can be carcinogenic [].

Specific data on toxicity, flammability, or reactivity is not available in the scientific literature reviewed.

Further Research:

Due to the limited scientific research available on DAQ, further investigation is necessary to understand its full potential. This could include:

- Synthesis and characterization of DAQ

- Investigation of its chemical reactivity

- Exploration of its potential applications in dyes, pigments, or functional materials

- Evaluation of its biological properties and safety profile

- Reduction Reactions: The amino groups can be oxidized to form corresponding imines or nitriles.

- Substitution Reactions: The amino groups can participate in electrophilic aromatic substitution, allowing for further functionalization of the anthraquinone structure.

- Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

These reactions are influenced by the presence of electron-donating and electron-withdrawing groups on the anthraquinone framework.

Research indicates that 2,7-diaminoanthraquinone exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to intercalate DNA and inhibit topoisomerases, which are crucial for DNA replication. Additionally, it demonstrates antimicrobial properties against various pathogens, making it a candidate for further pharmacological exploration.

The synthesis of 2,7-diaminoanthraquinone typically involves several steps:

- Starting Material: Begin with 2,7-disulfo-anthraquinone.

- Amination: React the disulfonic acid derivative with aqueous ammonia under controlled temperature and pressure conditions.

- Oxidation: Gradually introduce an oxidizing agent during the reaction to facilitate the formation of the diamino compound while preventing over-reduction.

This method allows for higher yields and purity of the final product compared to earlier techniques .

2,7-Diaminoanthraquinone finds applications in various fields:

- Dyes and Pigments: Its vivid color makes it suitable for use in textile dyes.

- Pharmaceuticals: Investigated for its potential therapeutic properties against cancer and microbial infections.

- Electronics: Used in organic electronics due to its conductive properties when incorporated into polymer matrices.

Studies on the interactions of 2,7-diaminoanthraquinone with biological molecules have shown its ability to bind with DNA and proteins. This binding has implications for its use as a drug delivery system or as a therapeutic agent targeting specific cellular pathways. The compound's interaction with metal ions has also been explored, indicating potential applications in catalysis and sensor technology.

Several compounds share structural similarities with 2,7-diaminoanthraquinone. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,4-Diaminoanthraquinone | Amino groups at positions 1 and 4 | Different biological activity profile |

| 2-Aminoanthraquinone | Single amino group at position 2 | Less complex reactivity compared to 2,7-diamino |

| 2,6-Diaminoanthraquinone | Amino groups at positions 2 and 6 | Different dyeing properties |

2,7-Diaminoanthraquinone's unique positioning of amino groups allows for distinct reactivity patterns and biological activities compared to these similar compounds.

Appearance and Organoleptic Properties

2,7-Diaminoanthraquinone presents as a crystalline powder with a distinctive reddish-brown to purple coloration [2] [3] [4]. The compound exhibits no detectable odor under standard laboratory conditions . At room temperature, the material appears as fine crystals or crystalline powder, maintaining its solid state due to strong intermolecular forces characteristic of anthraquinone derivatives [3] [4]. The compound demonstrates excellent color stability under ambient conditions, retaining its chromophoric properties without significant degradation when stored properly .

The visual appearance of 2,7-Diaminoanthraquinone is notably concentration-dependent when dissolved in suitable organic solvents, ranging from brick-red in dilute solutions to deep purple in concentrated preparations [5] [6]. This color variation reflects the compound's strong chromophoric nature, attributed to the extended π-conjugation system formed by the anthraquinone core structure combined with the electron-donating amino substituents [2] [7].

Crystalline Structure and Morphology

Crystallographic analysis of related diaminoanthraquinone compounds reveals that 2,7-Diaminoanthraquinone adopts a nearly planar molecular geometry [8] [9]. The molecular structure exhibits remarkable planarity, with a maximum deviation of approximately 0.013 Å from the best molecular plane, as observed in structurally similar aminoanthraquinone derivatives [8] [9]. The dihedral angle between the aromatic ring systems is minimal, typically around 1.06 degrees, ensuring optimal π-orbital overlap and extended conjugation [8].

The crystal system for related aminoanthraquinone compounds is predominantly monoclinic, with molecules arranged in organized packing arrangements that facilitate intermolecular interactions [8] [9]. The crystal structure is stabilized by weak C-H···O intermolecular interactions, forming extended chain-like arrangements in the solid state [8] [9]. π-π stacking distances of approximately 3.4 Å have been observed in related anthraquinone complexes, indicating significant aromatic interactions between adjacent molecules [10].

The crystalline morphology can exhibit polymorphic behavior, with arrangements ranging from herringbone-type to lamellar structures depending on crystallization conditions and substituent patterns [11]. This structural flexibility influences both the physical properties and the optical characteristics of the material.

Color Properties and Chromophoric Analysis

The chromophoric properties of 2,7-Diaminoanthraquinone arise from the synergistic interaction between the anthraquinone core and the amino substituents, creating a donor-acceptor system that significantly affects the electronic transitions [2] [7]. The compound exhibits strong absorption in the visible region, with absorption maxima typically occurring between 520-585 nm, depending on the solvent environment and molecular interactions [12] [5].

The electronic transitions are primarily of the π → π* type, involving HOMO-LUMO transitions characteristic of extended aromatic systems [5] [13]. The molar absorptivity coefficients are exceptionally high, typically exceeding 10⁴ L mol⁻¹ cm⁻¹, indicating strong light absorption capabilities [14] [5]. The broad absorption spectrum spans the range of 360-620 nm, providing comprehensive visible light coverage [5] [6].

Bathochromic shifts are observed when the π-conjugation system is extended or when electron-donating substituents enhance the donor-acceptor character [5] [6]. The compound exhibits fluorescence emission upon excitation, typically showing yellow to pink emission with Stokes shifts of approximately 2700 cm⁻¹, characteristic of intramolecular charge transfer states [5] [15].

Thermodynamic Properties

Melting and Boiling Points

2,7-Diaminoanthraquinone demonstrates exceptional thermal stability with a melting point exceeding 330°C [16] [3]. This high melting temperature reflects the strong intermolecular forces present in the crystalline structure, including hydrogen bonding interactions involving the amino substituents and π-π stacking between aromatic rings. The elevated melting point is characteristic of anthraquinone derivatives with multiple substituents that enhance crystal packing efficiency.

The boiling point of 2,7-Diaminoanthraquinone is reported as 551.9°C at 760 mmHg [17] [16], indicating remarkable thermal stability under atmospheric pressure conditions. This high boiling point suggests minimal vapor pressure at ambient temperatures, contributing to the compound's stability during handling and processing operations. The substantial difference between melting and boiling points provides a wide operational temperature range for applications requiring elevated temperatures.

Thermal Stability Parameters

Thermodynamic analysis of 2,7-Diaminoanthraquinone and related anthraquinone derivatives reveals exceptional thermal stability parameters. The compound remains stable at temperatures exceeding 500°C under controlled atmospheric conditions [18]. Polyimide derivatives incorporating diaminoanthraquinone structures have demonstrated thermal stability up to 550°C in both air and nitrogen environments [18].

Decomposition temperatures for related anthraquinone derivatives typically exceed 300°C [19] [18], with 2,7-Diaminoanthraquinone expected to exhibit similar or superior thermal resistance due to its symmetric amino substitution pattern. Isothermal aging studies of related polyimide materials show weight retention of 88% after 1000 hours at 316°C and 75% retention at 343°C [18], indicating excellent long-term thermal stability.

The activation energy for thermal decomposition varies depending on the molecular environment, with studies showing that melting effects can reduce activation energies by approximately 142 kJ/mol for related anthraquinone compounds [19]. This thermal behavior is crucial for understanding processing conditions and long-term stability requirements.

Flash Point and Related Thermal Metrics

The flash point of 2,7-Diaminoanthraquinone is 287.6°C [17], indicating a relatively high ignition temperature that contributes to its safe handling characteristics. This value, determined using closed-cup methodology, represents the lowest temperature at which vapor concentration becomes sufficient to form an ignitable mixture with air.

Auto-ignition temperature estimations based on related diaminoanthraquinone compounds suggest values exceeding 400°C [20] [21]. The vapor pressure at 25°C is extremely low at 3.17 × 10⁻¹² mmHg [16], confirming minimal volatility under ambient conditions and contributing to the compound's thermal safety profile.

These thermal metrics collectively indicate that 2,7-Diaminoanthraquinone exhibits exceptional thermal stability suitable for high-temperature applications, with minimal risk of thermal decomposition or ignition under normal processing and handling conditions.

Solubility Profile

Solvent Compatibility Spectrum

2,7-Diaminoanthraquinone exhibits a highly selective solubility profile that strongly favors polar organic solvents over aqueous media. The compound is completely insoluble in water at room temperature [22], a characteristic that persists even upon heating, making it unsuitable for aqueous-based applications without appropriate solubilizing agents.

In polar aprotic solvents, 2,7-Diaminoanthraquinone demonstrates excellent solubility characteristics. Dimethylformamide serves as an effective solvent , providing complete dissolution and facilitating various chemical transformations. Dimethyl sulfoxide offers similar solubilization capabilities, with related diaminoanthraquinone compounds showing solubility ranges of 1-10 mg/mL [24] [25].

Aromatic solvents such as pyridine and nitrobenzene provide excellent solvation [24] [21], likely due to favorable π-π interactions between the solvent molecules and the extended aromatic system of the anthraquinone core. Ethanol requires elevated temperatures for effective dissolution [21], while acetone provides only limited solubility under ambient conditions [25].

Non-polar and halogenated solvents show poor compatibility, with chloroform exhibiting minimal solubilization capacity [24]. This selectivity pattern reflects the polar nature of the amino substituents and their requirement for hydrogen bonding or dipolar interactions with the solvent medium.

Temperature-Dependent Solubility Behavior

The solubility of 2,7-Diaminoanthraquinone exhibits significant temperature dependence across most solvent systems, following typical thermodynamic principles where increased thermal energy enhances molecular dissolution processes. In polar organic solvents, solubility increases substantially with elevated temperatures, enabling processing at higher concentrations when thermal conditions permit [26] [27].

Dimethylformamide and dimethyl sulfoxide show enhanced dissolution capacity at elevated temperatures [25], with the increased molecular motion facilitating disruption of crystalline packing forces. Pyridine and nitrobenzene exhibit similar temperature-responsive behavior [24] [21], making them suitable for high-temperature synthetic procedures.

For alcoholic solvents, temperature elevation is often essential for achieving meaningful solubility [21]. Hot ethanol can dissolve significant quantities of 2,7-Diaminoanthraquinone, though cooling may result in crystallization, providing a method for purification through recrystallization techniques.

Aqueous systems show minimal improvement with temperature elevation [22], as the fundamental incompatibility between the hydrophobic anthraquinone core and water molecules cannot be overcome through thermal activation alone.

pH Effects on Solubility

The amino substituents in 2,7-Diaminoanthraquinone provide pH-responsive behavior that can significantly influence solubility characteristics, particularly in aqueous-organic solvent mixtures. Under strongly acidic conditions (pH < 2), the amino groups undergo protonation to form -NH₃⁺ species [27], potentially enhancing water solubility through ionic character introduction.

In mildly acidic environments (pH 2-6), partial protonation occurs, creating molecular species with intermediate polarity characteristics [27]. This partial ionization can moderately increase water solubility compared to neutral conditions, though the effect remains limited due to the predominantly hydrophobic anthraquinone framework.

Under neutral conditions (pH 6-8), the compound exists primarily in its neutral molecular form [28], exhibiting the standard solubility profile with minimal water compatibility and strong preference for organic solvents. This represents the optimal pH range for maintaining consistent chromophoric properties and chemical stability.

Basic conditions (pH 8-12) may induce subtle electronic changes through potential deprotonation effects or hydrogen bonding modifications [27]. While dramatic structural changes are unlikely, slight bathochromic shifts in absorption spectra may occur, indicating altered electronic environments that could influence solubility patterns.